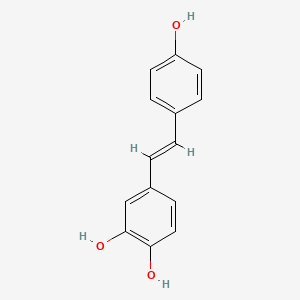

4-(4-Hydroxystyryl)benzene-1,2-diol

Description

Contextualization within the Stilbenoid Class of Natural Products

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone. ontosight.ai The most renowned member of this family is resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene), a phytoalexin found in various plants like grapes, peanuts, and blueberries, produced in response to stressors like injury or pathogen attack. nih.govwikipedia.org 4-(4-Hydroxystyryl)benzene-1,2-diol, also known as 3,4,4'-trihydroxy-trans-stilbene, is a structural isomer of resveratrol. nih.gov Both compounds share the same molecular formula (C14H12O3) and a similar stilbene (B7821643) core, but differ in the arrangement of their hydroxyl (-OH) groups on the phenyl rings. wikipedia.orgnih.gov

Stilbenoids can exist in two geometric isomeric forms: cis-(Z) and trans-(E). wikipedia.org The trans-isomer is generally the more stable and biologically active form. nih.gov The structural diversity within the stilbenoid class, arising from variations in the number and position of hydroxyl groups, methoxy (B1213986) groups, or other substituents, gives rise to a wide array of biological properties. mdpi.com

Table 1: Comparison of this compound and Resveratrol

| Feature | This compound | Resveratrol |

|---|---|---|

| Systematic Name | 4-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,2-diol nih.gov | 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol chemspider.com |

| Common Name | 3,4,4'-Trihydroxystilbene nih.gov | 3,5,4'-Trihydroxystilbene wikipedia.org |

| Molecular Formula | C14H12O3 nih.gov | C14H12O3 wikipedia.org |

| Molar Mass | 228.24 g/mol nih.gov | 228.247 g·mol−1 wikipedia.org |

| Hydroxyl Group Positions | 3, 4, 4' | 3, 5, 4' |

Significance of Hydroxylated Stilbenes in Biochemical Research

The number and placement of hydroxyl groups on the stilbene scaffold are critical determinants of a molecule's biological activity. mdpi.com These functional groups influence properties such as antioxidant capacity, enzyme inhibition, and cellular uptake. mdpi.comnih.gov For instance, the presence of hydroxyl groups is crucial for suppressing the production of inflammatory cytokines. nih.gov

Research has shown that the antioxidant activity of stilbenoids is closely linked to the hydroxyl groups. For example, the resveratrol analog 4,4'-dihydroxy-trans-stilbene (4,4'-DHS) has demonstrated significantly higher antioxidant activity than resveratrol itself. researchgate.net The ortho-dihydroxy (catechol) arrangement on one of the phenyl rings, as seen in piceatannol (B1677779), is associated with more potent anti-inflammatory properties compared to a meta-dihydroxy arrangement. nih.gov The hydroxylation of resveratrol to piceatannol can enhance its therapeutic effects, including anti-inflammatory and antitumor activities. jmb.or.kr

Furthermore, the hydroxylation pattern affects the interaction of stilbenoids with various biological targets, including enzymes like cyclooxygenases (COX) and quinone reductase 2. nih.govjst.go.jp The ability of resveratrol to inhibit COX-1 and COX-2, which are involved in inflammation and carcinogenesis, is a key aspect of its biological profile. mdpi.com

Overview of Current Research Trajectories for this compound and Related Analogues

Current research on this compound and its analogs is focused on synthesizing new derivatives and evaluating their biological activities, with a particular emphasis on improving bioavailability and pharmacological efficacy. nih.govresearchgate.net A significant area of investigation is the development of resveratrol analogs as inhibitors of enzymes like aromatase and quinone reductase 2 for potential applications in cancer chemoprevention. nih.gov

Scientists are actively exploring how modifications to the stilbene structure, such as altering the number and position of hydroxyl or methoxy groups, impact their biological effects. mdpi.com For example, increasing the number of hydroxyl groups on the stilbene moiety has been shown to enhance the inhibition of tumor cell proliferation. mdpi.com The synthesis of methoxy derivatives of resveratrol is being pursued to increase hydrophobicity and potentially improve bioavailability. nih.gov

The study of resveratrol and its analogs extends to their potential anti-aging effects, with research delving into mechanisms such as the suppression of oxidative stress and inflammation. nih.gov The broad spectrum of biological activities exhibited by resveratrol, including antioxidant, anti-inflammatory, and cardioprotective properties, continues to drive research into its analogs, with the goal of developing more potent and effective compounds. researchgate.netfrontiersin.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O3 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

4-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,2-diol |

InChI |

InChI=1S/C14H12O3/c15-12-6-3-10(4-7-12)1-2-11-5-8-13(16)14(17)9-11/h1-9,15-17H/b2-1+ |

InChI Key |

RZPNUGYTWCJSIR-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)O)O)O |

Synonyms |

3,4,4'-trihydroxy-trans-stilbene 3,4,4'-trihydroxystilbene |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Analog Design for 4 4 Hydroxystyryl Benzene 1,2 Diol

Contemporary Synthetic Routes to the 4-(4-Hydroxystyryl)benzene-1,2-diol Core Structure

The construction of the stilbene (B7821643) backbone of this compound can be achieved through various modern synthetic methods, primarily focusing on the formation of the central carbon-carbon double bond.

Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are a cornerstone in the synthesis of stilbenes, providing a direct method for forming the characteristic double bond. nih.gov

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide (Wittig reagent) to convert a ketone or aldehyde into an alkene. wikipedia.orglibretexts.org For the synthesis of this compound, this would typically involve the reaction of a protected 3,4-dihydroxybenzylphosphonium ylide with a protected 4-hydroxybenzaldehyde, or vice versa. youtube.com A significant advantage of the Wittig reaction is the definitive placement of the double bond. libretexts.org However, a limitation is that it often yields the Z-alkene (cis isomer), although modifications like the Schlosser modification can favor the E-alkene (trans isomer). wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphonium ylide. wiley-vch.dechegg.com This reaction generally favors the formation of the thermodynamically more stable E-alkene, which is often the desired isomer for biological activity. wiley-vch.dejuliethahn.com The HWE reaction is a versatile and reliable method for synthesizing stilbene derivatives, including those with electron-withdrawing groups. wiley-vch.de For instance, a protected 3,4-dihydroxybenzaldehyde (B13553) can be reacted with a diethyl phosphonate (B1237965) ester of a protected 4-hydroxybenzyl halide in the presence of a base to yield the desired stilbene. chegg.comresearchgate.net

| Reaction | Key Reagents | Primary Product Stereochemistry | Key Advantages | References |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Often Z-alkene | Fixed double bond location | wikipedia.orglibretexts.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | Predominantly E-alkene | High E-selectivity, versatile | wiley-vch.dejuliethahn.comresearchgate.net |

Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and stereoselective methods for forming carbon-carbon bonds. rsc.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org To synthesize this compound, a protected 3,4-dihydroxy-iodobenzene could be coupled with 4-hydroxystyrene. nih.gov The Heck reaction is known for its high chemoselectivity and mild reaction conditions. mdpi.com A decarbonylative Heck coupling has also been employed to create the protected stilbene core. byu.eduutmb.edu

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com A general approach for stilbene synthesis involves the cross-coupling of an (E)-2-arylvinylboronic acid or its ester with an aryl halide. nih.gov This method offers excellent stereochemical retention, ensuring the formation of the E-stilbene derivative. nih.gov For the target molecule, this could involve reacting (E)-2-(4-hydroxyphenyl)ethenylboronic acid pinacol (B44631) ester with a protected 3,4-dihalo- or 3,4-dihydroxy-halobenzene. The Suzuki-Miyaura reaction is noted for its broad functional group tolerance. nih.gov

| Reaction | Coupling Partners | Catalyst System | Key Features | References |

| Heck Reaction | Unsaturated halide/triflate + Alkene | Palladium catalyst + Base | High chemoselectivity, mild conditions | wikipedia.orgnih.govmdpi.com |

| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide/triflate | Palladium catalyst + Base | Excellent stereocontrol, broad functional group tolerance | libretexts.orgnih.govnih.gov |

Chemo- and Regioselective Synthesis of the Stilbene Scaffold

The presence of multiple hydroxyl groups on the aromatic rings of this compound necessitates careful control of chemo- and regioselectivity during synthesis. Protecting groups are crucial to prevent unwanted side reactions at the hydroxyl moieties. The choice of protecting groups can also influence the reactivity of the aromatic rings. For example, using electron-withdrawing acetyl groups on one ring can deactivate it towards electrophilic substitution, thereby directing reactions to the other, more electron-rich ring. nih.gov This strategy allows for selective modifications and coupling reactions at specific positions.

Rational Design and Synthesis of Derivatives and Analogues of this compound

The structural modification of this compound is a key strategy to enhance its pharmacological properties and bioavailability. monash.edu

Strategic Functionalization of Hydroxyl Groups (e.g., Esterification, Etherification, Glycosylation)

Modifying the hydroxyl groups can significantly alter the physicochemical properties of the parent compound.

Esterification: Converting the hydroxyl groups to esters is a common strategy. etsu.edu For example, Steglich esterification, which uses reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with 4-dimethylaminopyridine (B28879) (DMAP), allows for the formation of ester derivatives under mild, room-temperature conditions. mdpi.comnih.gov This method has been used to synthesize various resveratrol (B1683913) esters. nih.govresearchgate.net

Etherification (e.g., Methylation): The hydroxyl groups can be converted to ethers, such as methoxy (B1213986) groups. This O-methylation increases lipophilicity, which can enhance cell uptake and improve metabolic stability. nih.gov

Glycosylation: The attachment of sugar moieties to the hydroxyl groups, known as glycosylation, can improve water solubility, stability, and bioavailability. nih.govresearchgate.netnih.gov Plant cell cultures have been utilized as a biotechnological tool to glycosylate stilbene compounds at various positions. nih.govresearchgate.net This biotransformation can produce novel glycosides that may have improved pharmacological profiles. nih.govconsensus.app

| Modification | Purpose | Example Reagents/Methods | References |

| Esterification | Enhance lipophilicity, potential for prodrugs | EDC/DMAP (Steglich esterification) | mdpi.comnih.govresearchgate.net |

| Etherification | Increase lipophilicity and metabolic stability | Methyl iodide | nih.gov |

| Glycosylation | Improve water solubility and bioavailability | Plant cell culture biotransformation | nih.govresearchgate.netnih.gov |

Modification of the Styryl Linkage (e.g., Saturation, Triple Bond Replacement)

Altering the central styryl bridge that connects the two aromatic rings can lead to analogs with different conformational properties and biological activities.

Saturation: Reduction of the double bond in the styryl linkage to a single bond results in dihydrostilbene derivatives. This modification changes the planarity and flexibility of the molecule, which can influence its interaction with biological targets. For example, moscatilin, a natural dihydrostilbene analog of resveratrol, has shown significant biological activity. nih.gov Semihydrogenation of internal alkynes is a method to produce the corresponding cis-alkenes, which can then be further reduced if desired. acs.org

Exploration of Substituent Effects on Aromatic Rings

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings is a common strategy. For instance, methoxylation (the addition of a methoxy group, -OCH₃) is a frequent modification in stilbenoid synthesis. The presence and pattern of these methoxy groups can significantly impact the molecule's properties. Similarly, halogenation, such as the introduction of a bromine atom, has been explored. nih.gov Prenylation, the attachment of a prenyl group, is another modification that can favorably affect the activity of stilbenoids. nih.govrsc.org

Studies on related stilbenoids, such as resveratrol, have provided a foundation for understanding these effects. Synthetic analogues with varied substitution patterns have been created to investigate structure-activity relationships. For example, the synthesis of C-prenylated stilbenoid methyl ethers and their subsequent demethylation to yield novel cyclic derivatives demonstrates the chemical versatility of the stilbene core. nih.govrsc.org The investigation of these analogues helps to map how specific structural changes translate to functional differences.

The following table summarizes the effects of different substituents on the aromatic rings of stilbenoid structures, based on findings from related compounds.

Table 1: Effects of Aromatic Ring Substituents on Stilbenoid Analogs

| Substituent Type | Example Substituent | Position(s) on Stilbene Core | Observed Effects on Analogs | Reference |

|---|---|---|---|---|

| Alkoxy | Methoxy (-OCH₃) | Various | Alters electronic properties; can serve as a protecting group during synthesis, later demethylated. nih.gov | nih.gov |

| Halogen | Bromo (-Br) | 4'-position | Can influence biological activity profiles. nih.gov | nih.gov |

| Prenyl | 3,3-Dimethylallyl | C-prenylation | Can favorably affect and increase the potential activity of the stilbenoid. nih.gov | nih.gov |

| Hydroxyl (-OH) | Additional -OH groups | Various | The number and position of hydroxyl groups are critical for antioxidant activity. |

Green Chemistry Approaches in Stilbenoid Synthesis

The chemical synthesis of stilbenoids, including this compound (also known as Piceatannol), has traditionally involved methods that may utilize harsh reagents and organic solvents. livescience.io In response, significant research has been directed towards developing more environmentally benign and sustainable synthetic routes, aligning with the principles of green chemistry. livescience.iomdpi.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

One prominent green strategy is the use of water as a reaction solvent. Aqueous Wittig reactions, for instance, have been successfully employed for stilbene synthesis, using bases like lithium hydroxide (B78521) or potassium carbonate and eliminating the need for hazardous organic solvents. ucl.ac.uk Similarly, palladium-catalyzed Mizoroki-Heck and Suzuki-Miyaura coupling reactions have been adapted to aqueous media, often in combination with microwave irradiation to accelerate reaction times and improve yields. beilstein-journals.orgnih.gov The use of water and microwave-assisted organic synthesis (MAOS) represents a significant step towards more sustainable chemical production. beilstein-journals.org

Another avenue of green synthesis involves biocatalysis and biotechnological production methods. Plant cell cultures of species like Vitis vinifera have been investigated for the bioproduction of stilbenoids. mdpi.com These methods operate under mild, controlled conditions and utilize renewable resources, offering a sustainable alternative to purely chemical synthesis. mdpi.comconsensus.app Elicitors can be used in these cultures to enhance the production of the desired compounds. mdpi.com

Furthermore, efforts have been made to develop one-pot reactions that reduce the number of synthetic steps and purification stages, thereby minimizing waste and resource consumption. A reported one-pot procedure for synthesizing stilbenoids like resveratrol and piceatannol (B1677779) involves a simultaneous demethylation and isomerization process, showcasing an efficient and greener synthetic pathway. livescience.io

The table below outlines several green chemistry approaches applicable to stilbenoid synthesis.

Table 2: Green Chemistry Methodologies in Stilbenoid Synthesis

| Methodology | Key Principles | Specific Example/Condition | Advantages | Reference(s) |

|---|---|---|---|---|

| Aqueous Media Synthesis | Replacement of volatile organic solvents (VOCs) with water. | Wittig reaction in water with LiOH as a base at 90°C. ucl.ac.uk | Reduced environmental impact, improved safety, simplified work-up. | ucl.ac.ukbeilstein-journals.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Mizoroki-Heck coupling in H₂O/EtOH under microwave irradiation at 130°C. beilstein-journals.org | Shorter reaction times, lower energy consumption, often higher yields. | beilstein-journals.org |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure. | Simultaneous demethylation and isomerization using aluminum and iodine in acetonitrile. livescience.io | Increased efficiency, reduced waste from intermediate isolation and purification. | livescience.io |

| Biotechnological Production | Use of plant cell cultures or microbial systems. | Production of piceatannol using plant cell cultures. mdpi.com | Sustainable, uses renewable feedstocks, operates under mild conditions. | mdpi.comconsensus.app |

These evolving methodologies demonstrate a commitment to producing valuable chemical compounds like this compound in a more sustainable and environmentally responsible manner.

Table 3: Mentioned Compound Names

| Compound Name | Systematic Name / Other Names |

|---|---|

| This compound | Piceatannol, 3,4,4'-Trihydroxystilbene |

| Resveratrol | 3,5,4′-Trihydroxy-trans-stilbene |

| Isovanillin | 3-Hydroxy-4-methoxybenzaldehyde |

| Lithium hydroxide | LiOH |

| Potassium carbonate | K₂CO₃ |

| Acetonitrile | CH₃CN |

| Aluminum | Al |

| Iodine | I₂ |

| Ethanol | C₂H₅OH |

| o-Anisaldehyde | 2-Methoxybenzaldehyde |

Molecular and Cellular Mechanisms of Action of 4 4 Hydroxystyryl Benzene 1,2 Diol

Interrogation of Target Receptor and Enzyme Interactions

The compound 4-(4-Hydroxystyryl)benzene-1,2-diol, also known as resveratrol (B1683913), interacts with a variety of cellular receptors and enzymes, influencing numerous physiological processes. pharmacompass.comwikipedia.org Its biological activities are attributed to its ability to modulate the function of key proteins involved in cellular signaling, inflammation, and oxidative stress.

Modulation of Kinase and Phosphatase Activities

Resveratrol has been shown to influence the activity of several kinases, which are enzymes that add phosphate (B84403) groups to other proteins, and phosphatases, which remove them. This modulation affects various signaling pathways. For instance, resveratrol can activate MAPK signaling in endothelial cells. nih.gov In the context of inflammation, hydroxytyrosol (B1673988), a related polyphenol, has been found to suppress the activity of protein kinase C (PKC)α and PKCβ1 in activated human monocytes. nih.gov

Inhibition/Activation of Oxidoreductase Enzymes (e.g., COX, LOX)

Resveratrol demonstrates notable inhibitory effects on cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. pharmacompass.com It acts as a potent, peroxidase-mediated, mechanism-based inactivator of COX-1, while being a weaker inhibitor of COX-2's peroxidase activity. nih.gov This selective inhibition of COX-1 is a significant aspect of its anti-inflammatory properties. nih.gov Studies on similar phenolic compounds have also shown inhibitory activity against both COX-1 and COX-2. mdpi.com Specifically, hydroxytyrosol has been observed to inhibit COX-2 expression in activated human monocytes. nih.gov

Ligand Binding to Nuclear Receptors and Transcription Factors (e.g., NF-κB, Nrf2)

Resveratrol influences the activity of critical transcription factors such as Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2). pharmacompass.comall-imm.com It can suppress the activation of NF-κB, a key regulator of the inflammatory response. pharmacompass.comnih.gov This suppression contributes to its anti-inflammatory effects. nih.gov Conversely, resveratrol can activate the Nrf2 signaling pathway. all-imm.comnih.gov Nrf2 is a master regulator of the cellular antioxidant response, and its activation by resveratrol enhances the expression of protective antioxidant enzymes. nih.govmerckmillipore.com

Interactive Table: Target Interactions of this compound

| Target Class | Specific Target | Effect of this compound | Reference |

| Kinases | Protein Kinase C (PKC)α, PKCβ1 | Inhibition (by related polyphenols) | nih.gov |

| Oxidoreductases | Cyclooxygenase-1 (COX-1) | Potent, peroxidase-mediated inactivation | nih.gov |

| Cyclooxygenase-2 (COX-2) | Weak inhibition of peroxidase activity | nih.gov | |

| Transcription Factors | Nuclear Factor-kappa B (NF-κB) | Suppression of activation | pharmacompass.comnih.gov |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Activation | all-imm.comnih.gov |

Influence on Cellular Signaling Pathways

By interacting with the aforementioned targets, this compound exerts a profound influence on major cellular signaling pathways that govern inflammation, cell survival, and cell death.

Regulation of Pro-inflammatory Signaling Cascades (e.g., NF-κB, MAPK)

Resveratrol is a known modulator of pro-inflammatory signaling. It attenuates the NF-κB signaling pathway, which is a central mediator of inflammation. nih.govall-imm.com By inhibiting the activation of NF-κB, resveratrol can reduce the expression of pro-inflammatory genes. nih.govall-imm.com Additionally, resveratrol has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) pathways, which are also involved in inflammatory responses. nih.gov For example, it can reverse the activation of p38, ERK, and JNK, key components of the MAPK cascade. nih.gov

Induction of Apoptotic and Autophagic Processes in Cellular Models

Resveratrol can induce programmed cell death, or apoptosis, in various cell types. nih.govnih.gov This is often achieved by modulating signaling pathways that control cell survival and death, such as the JNK pathway. nih.gov Furthermore, resveratrol and its derivatives have been shown to induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. mdpi.comnih.gov The induction of autophagy by resveratrol can be a critical mechanism in its cellular effects. mdpi.com For instance, the resveratrol analogue 3,4,4′-trihydroxy-trans-stilbene has been found to induce both apoptosis and autophagy in human non-small-cell lung cancer cells. nih.gov

Interactive Table: Influence of this compound on Cellular Signaling

| Signaling Pathway | Effect of this compound | Cellular Outcome | Reference |

| NF-κB | Inhibition | Reduction of inflammation | nih.govall-imm.com |

| MAPK | Suppression | Regulation of inflammation and apoptosis | nih.gov |

| Apoptosis | Induction | Programmed cell death | nih.govnih.gov |

| Autophagy | Induction | Cellular self-digestion and recycling | mdpi.comnih.gov |

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate a detailed article that adheres to the provided outline. The majority of research in this area focuses on its well-known isomer, resveratrol ((E)-5-(4-hydroxystyryl)benzene-1,3-diol), and other analogs.

Therefore, it is not possible to provide a scientifically accurate and thorough analysis of the "" covering the specific topics of:

Modulation of Cell Cycle Progression

Impact on Cellular Stress Responses , including:

Antioxidant Defense System Activation (e.g., Nrf2 pathway)

Endoplasmic Reticulum Stress Mitigation

Mitochondrial Biogenesis and Function Modulation

Gene Expression and Proteomic Signatures Elicited by the Compound

Generating content on these specific sub-topics for "this compound" would require speculation or the inappropriate use of data from other compounds, which would not meet the required standards of scientific accuracy and specificity. Further research dedicated specifically to "this compound" is needed to elucidate its distinct biological activities.

Pre Clinical Biological Activities and Mechanistic Insights of 4 4 Hydroxystyryl Benzene 1,2 Diol

Anti-inflammatory Potential in In Vitro and Ex Vivo Models

There is currently no available scientific literature detailing the anti-inflammatory potential of 4-(4-Hydroxystyryl)benzene-1,2-diol in either in vitro or ex vivo models.

Suppression of Inflammatory Mediators (Cytokines, Chemokines, Prostaglandins)

No research data was found regarding the ability of this compound to suppress the production or activity of inflammatory mediators such as cytokines, chemokines, or prostaglandins.

Inhibition of Inflammatory Cell Migration and Activation

Scientific studies on the effects of this compound on the migration and activation of inflammatory cells are not present in the current body of published research.

Antiproliferative and Chemopreventive Effects in Cancer Research Models

There is a lack of published scientific evidence on the antiproliferative and chemopreventive effects of this compound in cancer research models.

Efficacy across Diverse Cancer Cell Lines

No studies were identified that have assessed the efficacy of this compound across any cancer cell lines. Therefore, no data table on its potential antiproliferative activity can be generated.

Modulation of Angiogenesis and Metastasis in Cellular Systems

There is no available research on the role of this compound in the modulation of angiogenesis or metastasis in cellular systems.

Neuroprotective Effects in In Vitro Models of Neurological Disorders

This compound, a natural stilbene (B7821643) and an analog of resveratrol (B1683913), has demonstrated significant neuroprotective potential in various in vitro models of neurological disorders. nih.govspandidos-publications.com Its mechanisms of action involve protecting neurons from damage, inhibiting programmed cell death (apoptosis), and counteracting neuroinflammation and oxidative stress, which are key pathological features of many neurodegenerative diseases. nih.govnih.gov

Attenuation of Neuronal Damage and Apoptosis

Research has consistently shown that this compound can protect neuronal cells from various toxic insults that lead to damage and apoptosis. In models of cerebral ischemia/reperfusion injury (CIRI), the compound has been found to ameliorate hippocampal neuronal pathology and reduce apoptosis. nih.govspandidos-publications.comnih.gov Studies using PC12 cells, a common model for neuronal research, revealed that it can prevent glutamate-induced apoptosis, a process linked to excitotoxicity in neurodegenerative conditions. nih.gov This protection is achieved, in part, through the rescue of mitochondrial function. nih.gov

Further investigations have highlighted specific molecular pathways involved in its anti-apoptotic effects. The compound inhibits the c-Jun N-terminal kinase (JNK) pathway, particularly JNK3, and the subsequent mitochondrial apoptotic pathway in models of global brain ischemia. nih.gov It also attenuates the effects of 4-Hydroxynonenal (HNE), a marker of oxidative stress, by preventing poly(ADP-ribose) polymerase cleavage and preserving the levels of the anti-apoptotic protein Bcl-2. elsevierpure.com Moreover, the activation of the Sirtuin 1 (Sirt1)/FoxO1 signaling pathway has been identified as a critical mechanism through which this compound exerts its anti-apoptotic and neuroprotective effects in the context of CIRI. nih.govspandidos-publications.comnih.gov It also prevents neuronal ferroptosis, an iron-dependent form of cell death, by regulating the USP14/GPX4 axis. nih.gov

Table 1: In Vitro Studies on the Attenuation of Neuronal Damage and Apoptosis by this compound

| Cell Model | Insult/Condition | Key Findings | Mechanism of Action |

| PC12 Cells | Glutamate-induced excitotoxicity | Prevents apoptosis; preserves mitochondrial functionality. | Mitochondrial rescue; activation of antioxidant systems. nih.gov |

| PC12 Cells | 4-Hydroxynonenal (HNE) | Inhibited cell death and nuclear condensation; attenuated PARP cleavage. | Inhibition of c-Jun N-terminal kinase (JNK) phosphorylation. elsevierpure.com |

| Primary Hippocampal Neurons | Cerebral Ischemia/Reperfusion Injury (CIRI) | Ameliorated neuronal pathology; decreased apoptotic markers (CC-3, Bax). | Activation of the Sirt1/FoxO1 signaling pathway. nih.govspandidos-publications.com |

| SH-SY5Y Cells / Mouse Model | Cerebral Ischemia/Reperfusion (I/R) | Reduced neuronal injury; inhibited ferroptosis. | Upregulation of USP14-mediated GPX4 deubiquitination. nih.gov |

Mitigation of Neuroinflammation and Oxidative Stress

Chronic neuroinflammation and oxidative stress are driving forces in the progression of neurological disorders. nih.gov this compound has demonstrated potent activity in mitigating these processes in various cell culture experiments. It effectively reduces the accumulation of mitochondrial reactive oxygen species (ROS) and protects neuronal cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂) and glutamate. nih.govresearchgate.netmdpi.comnih.gov This protective effect is associated with the enhanced activity and expression of antioxidant enzymes, such as glutathione (B108866) peroxidase. researchgate.net

The compound's mechanism for combating oxidative stress involves the activation of key regulatory pathways. Studies show it activates the Sirtuin 1 (SIRT1) pathway, which plays a role in mediating its neuroprotective effects against chronic stress-induced damage. nih.gov The Sirt1/FoxO1 pathway is also crucial for its ability to alleviate oxidative damage in models of cerebral ischemia. nih.govspandidos-publications.comnih.gov Furthermore, in PC-12 cells subjected to oxidative stress, this compound exerts cytoprotective effects by modulating the SIRT3/FOXO3a signaling pathway and inhibiting excessive autophagy. mdpi.comnih.gov In addition to its antioxidant properties, it has been shown to reduce neuroinflammation, further contributing to its neuroprotective profile. nih.govnih.gov

Table 2: In Vitro Studies on the Mitigation of Neuroinflammation and Oxidative Stress by this compound

| Cell Model | Insult/Condition | Key Findings | Mechanism of Action |

| PC12 Cells | Hydrogen Peroxide (H₂O₂) | Reduced mitochondrial ROS; increased cell viability. | Activation of SIRT3 signaling pathway; inhibition of autophagy. mdpi.comnih.gov |

| HT22 Neuronal Cells | Glutamate-induced oxidative stress | Reduced ROS formation and cell death. | Increased HO-1 expression via Nrf2 activation. researchgate.net |

| Mouse Model | Chronic Unpredictable Stress (CUS) | Reduced oxidative stress and neuroinflammation markers. | Activation of the SIRT1 pathway. nih.gov |

| Mouse Model | Cerebral Ischemia/Reperfusion Injury (CIRI) | Decreased ROS production; increased antioxidant enzyme levels. | Activation of the Sirt1/FoxO1 pathway. nih.gov |

Cardioprotective Properties in Cardiovascular Cell Models

The compound has shown promise in protecting cardiovascular cells from dysfunction and injury, highlighting its potential as a cardioprotective agent.

Improvement of Endothelial Function

The endothelium is critical for cardiovascular health, and its dysfunction is an early event in atherosclerosis. In bovine aortic endothelial cells exposed to high glucose levels, this compound was found to be more effective than resveratrol at restoring the activity and expression of dimethylarginine dimethylaminohydrolase (DDAH), an important enzyme for maintaining endothelial NO synthase (eNOS) function. tandfonline.com This suggests a potent ability to counteract glucose-induced endothelial dysfunction. tandfonline.com Further studies have shown its ability to protect against vascular barrier injury caused by glucolipotoxicity through the inhibition of the ROS/NF-κB signaling pathway. nih.gov Additionally, it can suppress angiogenesis mediated by vascular endothelial growth factor (VEGF) in human umbilical vein endothelial cells (HUVECs) by preventing VEGF from binding to its receptor. nih.gov

Protection Against Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (I/R) injury occurs when blood flow is restored to heart tissue after a period of ischemia, paradoxically causing further damage. A recent study demonstrated that this compound protects against myocardial I/R injury by inhibiting ferroptosis, a specific form of iron-dependent cell death. nih.gov This protective mechanism is mediated through the regulation of iron metabolism via the Nrf-2 signaling pathway. nih.gov

Metabolic Regulation in Adipocyte and Hepatocyte Cultures

This compound has been shown to exert significant regulatory effects on the metabolic activities of adipocytes (fat cells) and hepatocytes (liver cells), suggesting a role in managing metabolic diseases. nih.govnih.gov

In adipocyte cell cultures, the compound is a potent inhibitor of adipogenesis, the process by which pre-adipocytes mature into fat-storing adipocytes. nih.gov It has been shown to impair lipid accumulation in both mouse (3T3-L1) and human mesenchymal stem cell-derived adipocytes. nih.gov Notably, in a direct comparison using human visceral adipose-derived stem cells, 20 μM of this compound demonstrated a greater anti-adipogenic effect than the same concentration of resveratrol. mdpi.com The mechanisms behind this include the downregulation of key adipogenic transcription factors like PPARγ and C/EBPα, as well as limiting glucose transport into the cells. nih.govmdpi.com It has also been found to promote lipolysis, the breakdown of stored fat. mdpi.com

In hepatocyte models, particularly HepG2 cells induced into a state of steatosis (fatty liver), this compound effectively attenuates fat accumulation. nih.govresearchgate.net It achieves this by suppressing lipogenesis (the synthesis of new fatty acids) and the uptake of fatty acids, partly by decreasing the expression of the transcription factor SREBP1. nih.govresearchgate.net Concurrently, it promotes the β-oxidation of fatty acids, which is the process of breaking them down for energy. nih.govresearchgate.net It also protects hepatocytes from injury and apoptosis in models of liver fibrosis. nih.gov In high-fat diet-fed mice, it was shown to be superior to resveratrol in regulating hepatic Sirtuins and improving insulin (B600854) signaling. elsevierpure.com

Table 3: In Vitro Studies on Metabolic Regulation by this compound

| Cell Model | Key Findings | Mechanism of Action |

| Human Adipose Mesenchymal Stem Cells (hMSC) | Inhibited adipogenesis; lowered glucose transport; decreased lipogenic enzymes. | Downregulation of PPARγ, FAS, and GLUT4. nih.gov |

| Human Visceral Adipose-Derived Stem Cells (vASCs) | Significantly inhibited lipid accumulation (more potent than resveratrol). | Attenuation of adipogenic markers (C/EBPα, PPARγ, aP2). mdpi.com |

| Steatosis-induced HepG2 Hepatocytes | Decreased fat accumulation; suppressed lipogenesis; promoted fatty acid β-oxidation. | Decreased SREBP1 and CD36; increased FXR, PPARα, and CPT1α. nih.govresearchgate.net |

| C2C12 Skeletal Muscle Cells | Upregulated SIRT1 expression; increased mitochondrial biogenesis. | Activation of SIRT1 signaling. mdpi.com |

Influence on Glucose and Lipid Homeostasis

Piceatannol (B1677779) has demonstrated significant effects on the regulation of both glucose and lipid levels in various preclinical models.

In the context of glucose homeostasis, piceatannol has been shown to promote glucose uptake in skeletal muscle cells, which are a primary site for this process. nih.gov Studies on L6 myotubes revealed that piceatannol stimulates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, an action facilitated by the phosphorylation of 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK). nih.gov This mechanism is crucial for allowing glucose to enter cells from the bloodstream. In vivo studies using type 2 diabetic model db/db mice further support these findings, where piceatannol administration suppressed the elevation of blood glucose levels and improved glucose tolerance. nih.gov

Regarding lipid homeostasis, piceatannol exhibits multiple regulatory actions. It has been shown to inhibit lipolysis, the process of breaking down fats, in adipocytes (fat cells). nih.gov This effect is achieved by promoting the autophagy-lysosome-dependent degradation of key lipolytic proteins. nih.gov Furthermore, piceatannol has been observed to suppress fat accumulation in adipocytes and hepatocytes. nih.govmdpi.com In steatosis-induced HepG2 liver cells, piceatannol significantly reduced triglyceride accumulation by downregulating lipogenesis and fatty acid uptake, while simultaneously promoting fatty acid β-oxidation. nih.gov This involves the modulation of key regulatory proteins such as sterol regulatory element-binding protein 1 (SREBP1), cluster of differentiation 36 (CD36), and peroxisome proliferator-activated receptor α (PPARα). nih.gov Studies in high-fat diet-induced hypercholesterolemic rats also showed that piceatannol supplementation significantly lowered total cholesterol and low-density lipoprotein (LDL) cholesterol levels, indicating its potential in managing hyperlipidemia. polyu.edu.hk

Table 1: Effects of Piceatannol on Glucose and Lipid Metabolism

| Activity | Model | Key Findings | References |

|---|---|---|---|

| Glucose Uptake | L6 Myocytes | Promoted GLUT4 translocation via AMPK phosphorylation. | nih.gov |

| Blood Glucose Control | db/db Mice | Suppressed blood glucose rise and improved glucose tolerance. | nih.gov |

| Lipolysis Inhibition | 3T3-L1 Adipocytes | Inhibited glycerol (B35011) and NEFA release; promoted degradation of lipolytic proteins. | nih.gov |

| Fat Accumulation | HepG2 Cells | Reduced triglyceride accumulation; suppressed lipogenesis and fatty acid uptake; promoted fatty acid β-oxidation. | nih.gov |

| Cholesterol Reduction | Hypercholesterolemic Rats | Lowered total cholesterol and LDL cholesterol levels. | polyu.edu.hk |

Potential in Models of Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that includes central adiposity, hyperglycemia, dyslipidemia, and insulin resistance. nih.govnih.gov Piceatannol's multifaceted influence on glucose and lipid metabolism positions it as a compound with significant therapeutic potential in models of this syndrome. nih.govnih.gov

Its ability to inhibit adipogenesis (the formation of fat cells) and reduce fat accumulation directly addresses the issue of obesity, a cornerstone of metabolic syndrome. nih.govnih.gov By regulating hyperlipidemia and hyperglycemia, piceatannol targets other key components of the syndrome. nih.govnih.gov In vivo studies have shown that piceatannol administration can lower central adiposity and hyperinsulinemia in diet-induced obese mice. nih.gov Although research into its role in metabolic disease is still developing, the compound's ability to modulate energy metabolism and inflammation suggests it merits further investigation for the prevention and treatment of metabolic disease. nih.govnih.gov

Antimicrobial and Antiviral Activities in Pathogen Models

Piceatannol has demonstrated notable activity against a range of bacterial and viral pathogens in preclinical studies.

Inhibition of Bacterial Growth and Biofilm Formation

Piceatannol exhibits both antibacterial and antibiofilm properties against several clinically relevant bacteria. nih.gov Its efficacy has been particularly noted against multi-drug resistant Gram-negative bacteria such as Proteus mirabilis, Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. nih.govresearchgate.net Studies have shown that piceatannol can inhibit bacterial growth, with determined minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC). For instance, against Staphylococcus aureus, the MIC and MBC have been reported to be 128 μg/mL and 256 μg/mL, respectively. nih.gov Another study found an average MIC of 283 µg/mL and an average MBC of 717 µg/mL against several S. aureus strains after 24 hours. dergipark.org.trdergipark.org.tr

Beyond direct growth inhibition, piceatannol effectively disrupts bacterial virulence factors. It has a remarkable ability to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. nih.govresearchgate.net Mechanistic studies indicate that piceatannol's action involves impacting the bacterial membrane potential, proton motive force, and ATP production. nih.govnih.gov It also demonstrates anti-quorum sensing (QS) activity, which is the process of cell-to-cell communication that bacteria use to coordinate group behaviors like biofilm formation. nih.gov Furthermore, the compound shows a low tendency for inducing resistance. nih.govresearchgate.net

**Table 2: Antibacterial Activity of Piceatannol against *Staphylococcus aureus***

| Strain(s) | MIC (24h) | MBC (24h) | Reference |

|---|---|---|---|

| S. aureus | 128 μg/mL | 256 μg/mL | nih.gov |

| S. aureus (Standard & Clinical) | 283 μg/mL (average) | 717 μg/mL (average) | dergipark.org.trdergipark.org.tr |

Interference with Viral Replication Cycles

Piceatannol has also been identified as a potent antiviral agent. nih.gov Research using Pseudorabies virus (PRV) as a model showed that piceatannol can restrain viral multiplication in a dose-dependent manner. nih.govresearchgate.net The 50% inhibitory concentration (IC₅₀) against PRV was determined to be 0.0307 mg/mL. nih.gov

The antiviral mechanism of piceatannol involves multiple actions. It has been found to inhibit both the adsorption of the virus to host cells and the subsequent replication of the virus within the cells. nih.gov This dual action of blocking viral attachment and inhibiting replication is a key feature of its antiviral efficacy. nih.gov Further mechanistic insights reveal that piceatannol can reduce the transcription level of viral genes and inhibit virus-induced apoptosis. nih.govnih.gov In animal models of PRV infection, treatment with piceatannol led to a significant reduction in the viral load in the brain and kidney tissues, delayed the onset of disease, and improved survival rates. nih.govnih.gov Studies have also demonstrated its inhibitory effects against the Influenza A virus. physiciansweekly.com

Structure Activity Relationship Sar Studies for 4 4 Hydroxystyryl Benzene 1,2 Diol and Analogues

Elucidation of Key Pharmacophoric Features

The fundamental pharmacophore of 4-(4-hydroxystyryl)benzene-1,2-diol consists of the stilbene (B7821643) scaffold, which provides the basic framework for interaction with various biological targets. This scaffold is composed of two phenyl rings (an A-ring and a B-ring) connected by a two-carbon ethylene (B1197577) bridge. researchgate.net The key features responsible for its biological activities are:

The Stilbene Backbone : This rigid structure orients the aromatic rings in a specific spatial arrangement, which is essential for fitting into the binding sites of target proteins and enzymes. ymdb.ca

Aromatic Rings (A and B) : These rings are involved in hydrophobic and π-stacking interactions with biological macromolecules. The specific hydroxylation pattern on these rings is a critical determinant of activity. mdpi.com

The Ethylene Bridge : This linker maintains the relative orientation of the two phenyl rings. The double bond in the bridge results in the existence of geometric isomers (cis and trans), which have different biological properties. wikipedia.org

Hydroxyl Groups (-OH) : The hydroxyl groups are paramount to the biological and antioxidant activity of stilbenoids. mdpi.com They can act as hydrogen bond donors and acceptors, which is crucial for binding to receptors like the estrogen receptor. mdpi.comnih.gov Furthermore, their ability to donate a hydrogen atom is central to the radical-scavenging and antioxidant properties of the molecule. nih.gov In this compound, the presence of four hydroxyl groups, particularly the catechol (1,2-dihydroxy) moiety on one ring and a 4-hydroxy group on the other, defines its specific biological profile. nih.gov

Stereochemical Influence on Biological Activity (e.g., cis vs. trans isomers)

Stilbenoids can exist as two geometric isomers, cis (Z) and trans (E), due to the double bond in the ethylene bridge. wikipedia.org The predominant and more stable form found in nature is the trans-isomer. researchgate.net This stereochemical difference significantly impacts biological activity, largely because the three-dimensional shape of the molecule determines its ability to bind to specific biological targets.

trans-Isomer : The trans configuration results in a more planar and elongated structure, which is often associated with higher biological potency. For instance, studies on the related compound resveratrol (B1683913) have consistently shown that the trans-isomer is the more biologically active form. mdpi.com It demonstrates greater antiproliferative and cytotoxic effects in various cancer cell lines compared to its cis counterpart. mdpi.comnih.gov The higher activity of trans-resveratrol is attributed to its better fit into the binding pockets of target enzymes and receptors. mdpi.com Given the structural similarity, it is inferred that trans-4-(4-hydroxystyryl)benzene-1,2-diol is likewise the more active isomer.

cis-Isomer : The cis configuration leads to a non-planar, more sterically hindered structure. wikipedia.org This shape can reduce the affinity for certain biological targets. While generally less active than the trans form, the cis-isomer is not devoid of biological effects and, in some specific cases, may exhibit unique activities. mdpi.com For example, cis- and trans-resveratrol have been shown to have opposite effects on the activation of poly-ADP-ribose polymerase (PARP)1. mdpi.com

Table 1: Comparative Biological Activity of trans vs. cis-Resveratrol as a Model for Stilbenoid Stereochemistry

| Cell Line | Assay | Finding | Reference(s) |

|---|---|---|---|

| Hepatoma (HepG2, Hep3B) | Viability (CTB Assay) | trans-Resveratrol showed about twice the inhibitory activity compared to the cis-isomer at 100 µM. | mdpi.com |

| Colon Carcinoma (HCT-116) | Viability (CTB Assay) | trans-Resveratrol was consistently more cytotoxic than the cis-isomer. | mdpi.com |

Role of Hydroxylation Patterns on Potency and Selectivity

The number and position of hydroxyl (-OH) groups on the stilbene rings are arguably the most critical factors determining the potency and selectivity of biological activity. mdpi.com The compound this compound is a hydroxylated analogue of resveratrol, and its distinct hydroxylation pattern confers unique properties. researchgate.net

The key feature of this compound is the presence of a catechol group (vicinal hydroxyl groups at the 3' and 4' positions) on the B-ring. This arrangement is a significant determinant of its biological action. mdpi.com

Antioxidant Activity : The B-ring hydroxylation pattern is considered the most significant determinant of antioxidant capacity. mdpi.com The 3',4'-dihydroxy structure in this compound allows for the formation of a stable ortho-quinone upon scavenging free radicals, making it a more potent antioxidant than resveratrol, which lacks this feature. nih.gov

Enzyme Inhibition : The hydroxylation pattern influences the inhibition of various enzymes. For example, the presence of the 3',4'-catechol moiety is crucial for potent inhibition of enzymes like tyrosinase.

Receptor Binding : The position of hydroxyl groups affects binding to receptors. Studies on resveratrol analogues and the estrogen receptor (ERα) showed that subtle changes in hydroxylation patterns lead to different binding orientations and subsequent biological responses. nih.gov For instance, 4,4'-dihydroxystilbene (B84347) showed greater estrogenic activity than resveratrol itself. nih.gov

Table 2: Influence of Hydroxylation Patterns on Stilbenoid Activity

| Compound | A-Ring Hydroxylation | B-Ring Hydroxylation | Key Activity Observation | Reference(s) |

|---|---|---|---|---|

| This compound (Piceatannol) | 3,5-dihydroxy | 3',4'-dihydroxy | Exhibits more powerful antioxidant activity compared to resveratrol, attributed to the catechol group. | nih.gov |

| Resveratrol | 3,5-dihydroxy | 4'-hydroxy | Potent antioxidant and biological activities, but generally less potent than piceatannol (B1677779). wikipedia.orgnih.gov | wikipedia.orgnih.gov |

| Oxyresveratrol | 2,4-dihydroxy | 3',5'-dihydroxy | Primarily known for its potent tyrosinase inhibition. | nih.gov |

| 4,4'-Dihydroxystilbene | 4-hydroxy | 4'-hydroxy | Showed higher estrogen receptor α agonism than resveratrol. | nih.gov |

| 3,5-Dihydroxystilbene | 3,5-dihydroxy | None | Did not elicit any ligand properties for estrogen receptor α. | nih.gov |

Impact of Substituent Modifications on Specific Biological Pathways

Modifying the hydroxyl groups or adding other substituents to the stilbene core can dramatically alter biological activity, bioavailability, and metabolic stability. A common modification is methylation, where a hydroxyl group (-OH) is converted to a methoxy (B1213986) group (-OCH₃).

Methylation and Lipophilicity : Converting hydroxyl groups to methoxy groups, as seen in the resveratrol analogue pterostilbene (B91288) (3,5-dimethoxy-4′-hydroxystilbene), increases the molecule's lipophilicity (fat-solubility). nih.gov This can lead to enhanced oral bioavailability and metabolic stability because there are fewer free hydroxyl groups available for conjugation reactions (glucuronidation and sulfation) in the liver. nih.gov

Impact on Anti-inflammatory Pathways : Piceatannol has been shown to suppress the activation of transcription factors like NF-κB, which is a key regulator of inflammation. nih.govresearchgate.net Sulfate metabolites of resveratrol, however, showed reduced potency in inhibiting NF-κB induction, suggesting that the free hydroxyl groups are important for this specific activity. nih.gov

Impact on Anti-platelet Aggregation : Resveratrol exhibits anti-platelet activity. However, methylation of its hydroxyl groups did not improve, and in some cases worsened, this activity. nih.gov This suggests that the hydroxyl groups are more crucial than increased lipophilicity for mediating effects on pathways related to platelet aggregation, such as those involving ADP receptors. nih.gov

Impact on Anticancer Pathways : Methoxy derivatives of resveratrol have shown potent cytotoxic activity against various cancer cell lines, in some cases exceeding the activity of resveratrol itself. nih.gov For example, 3,4,5,4′-tetramethoxy-trans-stilbene was found to be significantly more potent than resveratrol in inhibiting the growth of colon and prostate cancer cells, indicating that for certain cytotoxic mechanisms, methoxylation is beneficial. nih.gov

Comparative Analysis with Other Stilbenoids and Polyphenols

The biological profile of this compound is best understood when compared to other structurally related stilbenoids and polyphenols.

vs. Resveratrol : this compound (piceatannol) is a natural analogue and a human metabolite of resveratrol. nih.govmdpi.com Its primary structural difference is an additional hydroxyl group on the B-ring, forming a catechol moiety. researchgate.net This single change is responsible for its generally superior antioxidant activity. nih.govnih.gov Piceatannol has also demonstrated potent anticancer, anti-inflammatory, and immunomodulatory properties, often exceeding those of resveratrol. nih.govresearchgate.netmdpi.com

vs. Pterostilbene : Pterostilbene is a dimethylated analogue of resveratrol. nih.gov Its two methoxy groups make it more lipophilic and bioavailable than both resveratrol and piceatannol. nih.gov While this enhances its antifungal activity and potentially its effects in certain cancer models, the lack of free hydroxyl groups can reduce its efficacy in pathways where hydrogen donation is critical, such as in direct free radical scavenging or certain anti-inflammatory mechanisms. nih.govmdpi.com

vs. Other Polyphenols : Compared to flavonoids, another major class of polyphenols, stilbenoids share some functional similarities due to their phenolic nature. For example, like the flavonoid quercetin, stilbenoids can act as potent antioxidants. The biological activity of flavonoids is also heavily dependent on their hydroxylation patterns, with the B-ring catechol structure being a key feature for the antioxidant activity of many flavonoids, similar to its importance in piceatannol. mdpi.comnih.gov However, the core C6-C2-C6 stilbene structure is distinct from the C6-C3-C6 flavonoid structure, leading to different spatial arrangements and interactions with biological targets.

Table 3: Comparative Overview of Key Stilbenoids

| Compound | Structure | Key Structural Difference from Resveratrol | Notable Biological Characteristic | Reference(s) |

|---|---|---|---|---|

| This compound (Piceatannol) | 3,4,3',5'-tetrahydroxystilbene | Additional 3'-hydroxyl group (catechol B-ring) | Higher antioxidant activity than resveratrol. Potent anticancer and anti-inflammatory agent. | nih.govnih.govnih.gov |

| Resveratrol | 3,5,4'-trihydroxystilbene | Baseline structure | Widely studied "parent" stilbenoid with broad biological activities. | wikipedia.orgpharmacompass.com |

| Pterostilbene | 3,5-dimethoxy-4'-hydroxystilbene | Two methoxy groups instead of hydroxyls at positions 3 and 5 | More lipophilic and bioavailable than resveratrol; potent antifungal agent. | nih.gov |

| Oxyresveratrol | 2,4,3',5'-tetrahydroxystilbene | Isomer of piceatannol with a different hydroxylation pattern | Potent inhibitor of the tyrosinase enzyme, involved in pigmentation. | nih.gov |

Future Perspectives and Emerging Research Avenues for 4 4 Hydroxystyryl Benzene 1,2 Diol

Discovery of Novel Biological Targets and Mechanisms

Future research into 4-(4-Hydroxystyryl)benzene-1,2-diol is poised to uncover novel biological targets and intricate mechanisms of action that may surpass those of its well-known analogue, resveratrol (B1683913). As an analogue, it is hypothesized to modulate many of the same cell-signaling pathways, but potentially with different efficacy or specificity. nih.govresearchgate.net

Key areas of investigation include its interaction with signaling pathways involved in inflammation, oxidative stress, and cellular proliferation. nih.govnih.gov Studies on resveratrol have identified specific biological targets such as NQO2, estrogen receptors, and integrin αVβ3; it is a priority to determine if this compound interacts with these or other targets uniquely. wikipedia.org A significant research direction involves exploring its effects on the aryl hydrocarbon receptor (AhR) and estrogen receptor (ER), which are known to be activated by resveratrol and mediate apoptosis in activated T cells. nih.gov The activation of these receptors suggests potential therapeutic applications in autoimmune diseases. nih.gov

Furthermore, the compound's potent antioxidant activity suggests it may inhibit enzymes sensitive to free radicals, such as ribonucleotide reductase, a mechanism that could contribute to its observed cytotoxic effects against cancer cells. nih.gov Elucidating these precise molecular interactions is crucial for developing novel therapeutics based on this molecule. nih.gov

Development of Advanced Delivery Strategies (Conceptual, not clinical)

A primary challenge for the therapeutic application of polyphenols like this compound is their limited water solubility and bioavailability. nih.govnih.goveurekaselect.com Overcoming these limitations requires the development of advanced drug delivery systems designed to enhance solubility, stability, and cellular uptake. nih.govmdpi.com

| Delivery Strategy | Conceptual Approach | Potential Advantages |

| Nanocarriers | Encapsulation within solid lipid nanoparticles, nanostructured lipid carriers, or nanoemulsions. researchgate.netsciopen.com | Improved biocompatibility, enhanced cellular penetration, protection from degradation, and potential for targeted delivery. nih.govnih.gov |

| Polymer Conjugates | Covalent attachment of Polyethylene Glycol (PEG) chains to the molecule (PEGylation). nbinno.com | Increased water solubility, prolonged circulation half-life by reducing kidney filtration, and reduced immunogenicity. nbinno.comcreativepegworks.com |

| Liposomal Encapsulation | Incorporation into the bilayer or aqueous core of liposomes, which are spherical vesicles made of a phospholipid bilayer. mdpi.commdpi.com | High biocompatibility, low toxicity, ability to carry both hydrophobic and hydrophilic molecules, and protection from environmental degradation. mdpi.comuitm.edu.my |

Nanocarrier-Based Approaches

Nanocarriers offer a versatile platform for improving the delivery of polyphenolic compounds. researchgate.net These systems, which include lipid nanoparticles and nanoemulsions, can encapsulate hydrophobic molecules like this compound, thereby improving their stability and facilitating effective delivery. nih.govresearchgate.net By modifying the surface properties, size, and composition of these nanocarriers, it is possible to control the release of the encapsulated compound and potentially target specific tissues or cells. researchgate.netnih.gov The rational design of such nanocarriers is a promising strategy to maximize the bioactivity of polyphenols while minimizing potential side effects. nih.govnih.gov

Polymer Conjugates (e.g., PEGylation)

PEGylation is a well-established technique that involves attaching chains of polyethylene glycol (PEG) to a small molecule drug. nbinno.com This process can dramatically improve the pharmacokinetic properties of the parent molecule. For this compound, PEGylation could significantly increase its water solubility and stability in biological fluids. creativepegworks.com The increased size of the PEGylated conjugate would reduce its clearance by the kidneys, prolonging its circulation time and enhancing its therapeutic window. nbinno.com This "prodrug approach" can be designed to release the active molecule at a specific site, for instance, in response to the unique pH or enzymatic environment of a tumor. creativepegworks.com

Liposomal Encapsulation

Liposomes are another promising delivery vehicle, valued for their safety, biocompatibility, and structural versatility. mdpi.commdpi.com These spherical vesicles can encapsulate this compound within their lipid bilayer, protecting it from degradation and improving its solubility. mdpi.comuitm.edu.my Research on resveratrol has shown that liposomal formulations can enhance cellular uptake, increase stability, and lead to better antioxidant and biological activity compared to the free compound. uitm.edu.mynih.gov Studies have demonstrated that liposomes can successfully incorporate resveratrol with high efficiency (over 90%), suggesting a similar approach would be highly effective for its analogues. researchgate.net

Synergy with Other Bioactive Molecules

The therapeutic potential of natural compounds can often be amplified when used in combination. Future research should investigate the synergistic effects of this compound with other bioactive molecules, including conventional chemotherapeutic agents and other phytochemicals. Studies on stilbene-rich extracts from muscadine grapes have shown that the combined action of multiple stilbenes is significantly more potent against cancer cells than pure resveratrol alone. mdpi.com This suggests that combining this compound with compounds like resveratrol, pterostilbene (B91288), or viniferin could lead to enhanced cytotoxic activity at lower concentrations, potentially reducing side effects. mdpi.com Exploring these combinations could pave the way for novel, multi-target therapeutic strategies.

Exploration of Interdisciplinary Research Applications

The unique properties of this compound open up numerous avenues for interdisciplinary research. Its potent biological activities are of interest not only in pharmacology and medicine but also in materials science, food science, and cosmetics.

Materials Science and Nanotechnology : The compound's chemical structure, with its multiple phenol units, allows it to interact with a wide range of materials like polymers and metal ions through various bonds. researchgate.netsciopen.com This creates opportunities to use it as a fundamental component in the design of novel biomaterials, such as antioxidant coatings for medical devices or as a stabilizing agent in nanoparticle formulations. sciopen.com

Food Science and Nutraceuticals : Given its enhanced antioxidant properties, there is potential for its use as a functional food additive or nutraceutical to improve the stability and health benefits of food products. Encapsulation technologies developed for drug delivery, such as niosomes, could be adapted to protect the compound from degradation during processing and digestion. mdpi.com

Cosmeceuticals : The potent antioxidant and anti-inflammatory effects of polyphenols are highly valued in skincare. Future research could explore the incorporation of this compound into topical formulations, potentially using nanocarriers to enhance skin penetration and efficacy for anti-aging and photoprotective applications. researchgate.net

Leveraging Omics Technologies for Comprehensive Understanding

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of bioactive compounds. These approaches provide a global perspective on the molecular changes induced by a compound, offering a more holistic understanding of its mechanisms of action. In the context of Resveratrol, these technologies are pivotal in elucidating its complex interactions within biological systems and identifying novel therapeutic targets.

Genomics and Transcriptomics: Unraveling the Genetic and Transcriptional Landscape

Genomic and transcriptomic studies have been instrumental in identifying the genes and gene expression networks modulated by Resveratrol. By analyzing the complete set of an organism's genes (genomics) and the entirety of its RNA transcripts (transcriptomics), researchers can pinpoint the genetic and transcriptional responses to Resveratrol treatment.

A genomics approach in mice has revealed that Resveratrol selectively alters gene expression in the cerebral cortex, heart, and skeletal muscle. In a glioma cell line, for instance, Resveratrol treatment led to the downregulation of dynamin 1 mRNA plos.org. Genome-wide analysis has also shed light on Resveratrol's interaction with non-canonical DNA structures, showing that it can stabilize G-quadruplexes in the genome, which are involved in regulating gene transcription and maintaining telomere stability nih.gov. In human ovarian cancer cells, a cDNA microarray analysis identified 118 genes whose expression levels were significantly affected by Resveratrol, with NAD(P)H quinone oxidoreductase 1 (NQO-1), a gene involved in p53 regulation, being one of the most highly upregulated spandidos-publications.com.

Transcriptome-based analyses have further illuminated the therapeutic effects of Resveratrol in various conditions. In a rat model of endometriosis, Resveratrol treatment led to significant alterations in the expression of genes involved in the PPAR, insulin (B600854) resistance, MAPK, and PI3K/Akt signaling pathways dovepress.comnih.gov. Similarly, in chickens under chronic stress, RNA sequencing revealed that Resveratrol supplementation could mitigate the adverse effects of stress on the spleen by modulating the immune response at the transcriptomic level nih.gov.

Interactive Table: Selected Transcriptomic Studies of Resveratrol

| Model System | Key Findings | Significantly Modulated Pathways |

| Human Ovarian Cancer Cells (PA-1) | Identified 118 genes with altered expression; NQO-1 highly upregulated. | p53 regulation |

| Rat Model of Endometriosis | Alterations in gene expression related to inflammation and metabolism. | PPAR, insulin resistance, MAPK, PI3K/Akt |

| Chicken Spleen (Chronic Stress) | Mitigated stress-induced changes in immune-related gene expression. | Immune response pathways |

| Bovine Hepatocyte Cell Line (Aflatoxin B1-induced toxicity) | Resveratrol affects the mRNA expression of genes regulating cholesterol and fatty acid metabolism, cell cycle, and proliferation. | Sirtuin signaling |

Proteomics: Identifying Protein Targets and Pathways

Proteomics, the large-scale study of proteins, provides critical insights into the functional consequences of altered gene expression. By identifying and quantifying the entire set of proteins in a cell or tissue, proteomics can reveal the direct protein targets of Resveratrol and the signaling pathways it modulates.

Quantitative chemical proteomics in A549 lung cancer cells identified 38 direct protein targets of Resveratrol, revealing its role in inhibiting cell migration by regulating cytoskeletal remodeling and suppressing the epithelial-mesenchymal transition (EMT) frontiersin.org. In breast cancer cells, proteomic profiling showed that Resveratrol modulates the expression of key cancer-related proteins, including the inhibition of Heat Shock Protein 27 (HSP27), which sensitizes the cells to chemotherapy plos.org.

Phosphoproteomics, a sub-discipline of proteomics focused on protein phosphorylation, has demonstrated that Resveratrol can inhibit the Akt/mTORC1/S6K1 signaling pathway, a central regulator of cell growth and autophagy, by reducing the phosphorylation of several key proteins acs.org. Furthermore, comparative proteomics in a mouse model of high-fat diet-induced testicular damage showed that Resveratrol treatment protected against reproductive damage by altering the expression of proteins related to spermatozoa function and cholesterol metabolism tandfonline.com.

Interactive Table: Key Protein Targets of Resveratrol Identified Through Proteomics

| Cell/Tissue Type | Proteomic Approach | Key Protein Targets/Pathways Identified | Biological Effect |

| A549 Lung Cancer Cells | Quantitative Chemical Proteomics | 38 target proteins involved in cytoskeletal remodeling and EMT | Inhibition of cell migration |

| MCF-7 Breast Cancer Cells | Proteomic Profiling | Heat Shock Protein 27 (HSP27), Translationally-Controlled Tumor Protein 1 (TPT1) | Sensitization to doxorubicin, induction of apoptosis |

| Serum-starved Cells | Phosphoproteomics | PRAS40, S6K1 (inhibition of phosphorylation) | Inhibition of Akt/mTORC1/S6K1 signaling |

| Mouse Testis (High-Fat Diet) | Comparative Proteomics | Proteins related to spermatozoa function and cholesterol metabolism | Protection against diet-induced reproductive damage |

| Human Aortic Endothelial Cells | Quantitative Proteomics | Activin A receptor-like type 1, Transforming growth factor β receptor 2 | Protection of angiogenesis |

Metabolomics: Mapping the Metabolic Footprint

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. This approach can reveal the metabolic pathways affected by Resveratrol and identify biomarkers of its biological activity.

Metabolomic analysis in a preclinical model of inflammation-induced colorectal carcinogenesis identified several biomarkers of Resveratrol's chemopreventive efficacy. These included a reduction in arachidonic acid, a key molecule in pro-inflammatory pathways, and a decrease in tumorigenic secondary bile acids, suggesting a beneficial modulation of the gut microbiome aacrjournals.org. In human subjects with metabolic syndrome, untargeted metabolomics of adipose tissue revealed that Resveratrol supplementation was associated with an increase in long-chain fatty acids and polyunsaturated fatty acids, and a decrease in steroids nih.gov.

Studies have also highlighted the crucial role of the gut microbiota in the metabolism of Resveratrol. Metabolomic profiling in mice identified several gut bacteria-derived metabolites of Resveratrol, such as dihydroresveratrol and lunularin, which exhibit potent anti-inflammatory and anti-cancer effects, suggesting that the bioactivity of Resveratrol is, in part, mediated by its metabolites frontiersin.org.

Interactive Table: Metabolomic Insights into Resveratrol's Effects

| Study Focus | Biological System | Key Metabolomic Findings | Implication |

| Chemoprevention | Mouse model of colorectal carcinogenesis | Reduction in arachidonic acid and tumorigenic secondary bile acids. | Anti-inflammatory and gut microbiome-modulating effects. |

| Metabolic Syndrome | Human adipose tissue | Increased long-chain and polyunsaturated fatty acids; decreased steroids. | Improved metabolic health. |

| Metabolism | Mice | Identification of bioactive gut microbial metabolites (dihydroresveratrol, lunularin). | The biological effects of Resveratrol are mediated by its metabolites. |

| Radioprotection | Review of metabolomic studies | Comparison of metabolic changes induced by ionizing radiation and Resveratrol exposure. | Provides a rationale for the potential radioprotective effects of Resveratrol. nih.gov |

The integration of these omics technologies provides a powerful, multi-faceted approach to understanding the complex biological activities of Resveratrol. Future research will likely focus on multi-omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of Resveratrol's mechanism of action and to identify personalized strategies for its use in health and disease.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 4-(4-Hydroxystyryl)benzene-1,2-diol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving aldehydes and phenolic precursors. For example, substituted benzaldehydes can react with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Reaction parameters such as temperature, solvent polarity, and catalyst choice significantly affect stereochemical outcomes (e.g., E/Z isomer ratios) and yield. Optimization via Design of Experiments (DoE) is recommended to balance competing pathways.

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:

- NMR (¹H/¹³C): Assigns proton environments and confirms hydroxyl/styryl group positions .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- HPLC/UV-Vis : Monitors purity and quantifies isomers (e.g., cis vs. trans configurations) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, if single crystals are obtainable .

Q. What standard assays are used to evaluate the antioxidant activity of this compound?

- Methodological Answer : Common assays include:

- DPPH Radical Scavenging : Measures electron-donating capacity at 517 nm .

- Griess Reaction : Quantifies nitric oxide (NO) inhibition in LPS-stimulated macrophages .

- ROS Detection (e.g., H₂DCFDA) : Assesses intracellular reactive oxygen species reduction in cell models .

- FRAP/CUPRAC : Evaluates metal-ion reduction potential.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Isomerism : cis vs. trans configurations (e.g., Artocarpus-derived stilbenes show differing activities ). Use chiral chromatography or NOESY NMR to distinguish isomers.

- Experimental Design : Standardize cell lines (e.g., RAW 264.7 vs. primary macrophages) and LPS concentrations in anti-inflammatory assays .

- Data Normalization : Report activities relative to positive controls (e.g., ascorbic acid for antioxidants) and account for batch-to-batch variability in synthetic batches.

Q. What in vitro and in vivo models are appropriate for assessing the genotoxic risk of this compound?

- Methodological Answer : Follow OECD/EFSA guidelines:

- Ames Test : Evaluate mutagenicity in Salmonella strains TA98/TA100 .

- Micronucleus Assay : Detect chromosomal aberrations in mammalian cells (e.g., CHO-K1) .

- Comet Assay : Measure DNA strand breaks in vivo (e.g., rodent hepatocytes) .

- TTC Threshold : Compare exposure levels to the Threshold of Toxicological Concern (0.15 μg/day for DNA-reactive mutagens) .

Q. How does the stability of this compound under physiological conditions impact its bioavailability?

- Methodological Answer : Stability challenges include:

- pH-Dependent Degradation : Use simulated gastric/intestinal fluids (e.g., FaSSGF/FaSSIF) to track decomposition via LC-MS .

- Oxidative Metabolism : Incubate with liver microsomes (human/rat) to identify phase I metabolites .

- Encapsulation Strategies : Improve stability via liposomes or β-cyclodextrin complexes, monitoring encapsulation efficiency and release kinetics .

Q. What computational methods predict the receptor-binding affinity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with adrenoceptors (α/β) or antioxidant enzymes (e.g., Nrf2-Keap1) .

- QSAR Modeling : Correlate substituent effects (e.g., hydroxylation patterns) with bioactivity using descriptors like logP and HOMO/LUMO energies .

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.